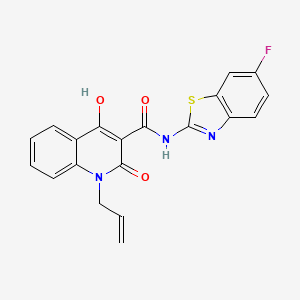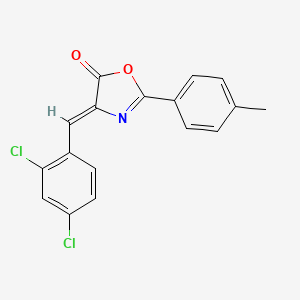![molecular formula C23H21N3O5S B14966720 N-(2,5-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14966720.png)
N-(2,5-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-DIMETHOXYPHENYL)-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a quinazoline core, a furan ring, and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the furan ring and the dimethoxyphenyl group. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. The furan ring and dimethoxyphenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity or modulating its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used in cancer therapy.
Furan-Containing Compounds: Molecules like furanocoumarins, which have biological activities ranging from antimicrobial to anticancer.
Dimethoxyphenyl Derivatives: Compounds like 2,5-dimethoxy-4-iodoamphetamine (DOI), which is a psychoactive substance.
Uniqueness
N-(2,5-DIMETHOXYPHENYL)-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity
Eigenschaften
Molekularformel |
C23H21N3O5S |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H21N3O5S/c1-29-15-9-10-20(30-2)19(12-15)24-21(27)14-32-23-25-18-8-4-3-7-17(18)22(28)26(23)13-16-6-5-11-31-16/h3-12H,13-14H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
NMYDSFXCSBJOBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14966640.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-nitrobenzohydrazide](/img/structure/B14966646.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14966654.png)
![N-[(E)-pyridin-2-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14966660.png)
![7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14966662.png)
![4-[(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)amino]quinazoline-2(1H)-thione](/img/structure/B14966668.png)
![N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14966679.png)
![5-(3-Chlorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14966680.png)
![4-Amino-5-(4-chlorobenzoyl)-2-[(4-ethylphenyl)amino]thiophene-3-carbonitrile](/img/structure/B14966685.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B14966688.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966710.png)
![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14966717.png)

